(4-Cyclooctenyl)trichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Scientific Research Applications
(4-Cyclooctenyl)trichlorosilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology and Medicine:
Industry: Utilized in the production of high-purity silicon for electronics and photovoltaics.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Cyclooctenyl)trichlorosilane can be synthesized by reacting 4-cyclooctenyllithium with trichlorosilane. The process involves the initial reaction of 4-cyclooctenyllithium with liquid ammonia at a low temperature to form the corresponding alkali metal cyclooctene compound .
Industrial Production Methods: The industrial production of trichlorosilanes, including this compound, often involves the direct chlorination of silicon or the hydrochlorination of silicon compounds. These methods are continuously improved to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: (4-Cyclooctenyl)trichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form siloxane polymers and hydrochloric acid.
Substitution Reactions: Can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other groups.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water.
Substitution Reactions: Often involve nucleophiles such as alcohols or amines under mild conditions.
Major Products:
Hydrolysis: Produces siloxane polymers and hydrochloric acid.
Substitution Reactions: Forms various organosilicon compounds depending on the nucleophile used.
Comparison with Similar Compounds
Trichlorosilane (HSiCl3): A precursor to ultrapure silicon used in the semiconductor industry.
Silicon Tetrachloride (SiCl4): Used in the production of optical fibers and as a precursor to other silicon compounds.
Hexachlorodisilane (Si2Cl6): Utilized in the synthesis of silicon-based materials.
Uniqueness: (4-Cyclooctenyl)trichlorosilane is unique due to its cyclooctenyl group, which imparts specific reactivity and properties not found in simpler trichlorosilanes. This makes it valuable in specialized applications where such reactivity is required .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-Cyclooctenyl)trichlorosilane involves the reaction of cyclooctene with trichlorosilane in the presence of a catalyst.", "Starting Materials": [ "Cyclooctene", "Trichlorosilane", "Catalyst" ], "Reaction": [ "Add cyclooctene and trichlorosilane to a reaction vessel", "Add catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of around 100-120°C", "Allow the reaction to proceed for several hours", "Cool the reaction mixture to room temperature", "Filter the reaction mixture to remove any unreacted material", "Purify the product by distillation or chromatography" ] } | |
CAS No. |
18441-88-8 |
Molecular Formula |
C8H13Cl3Si |
Molecular Weight |
243.6 g/mol |
IUPAC Name |
trichloro(cyclooct-4-en-1-yl)silane |
InChI |
InChI=1S/C8H13Cl3Si/c9-12(10,11)8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2 |
InChI Key |
RKHQQJXJQWFUAO-UHFFFAOYSA-N |
SMILES |
C1CC=CCCC(C1)[Si](Cl)(Cl)Cl |
Canonical SMILES |
C1CC=CCCC(C1)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.